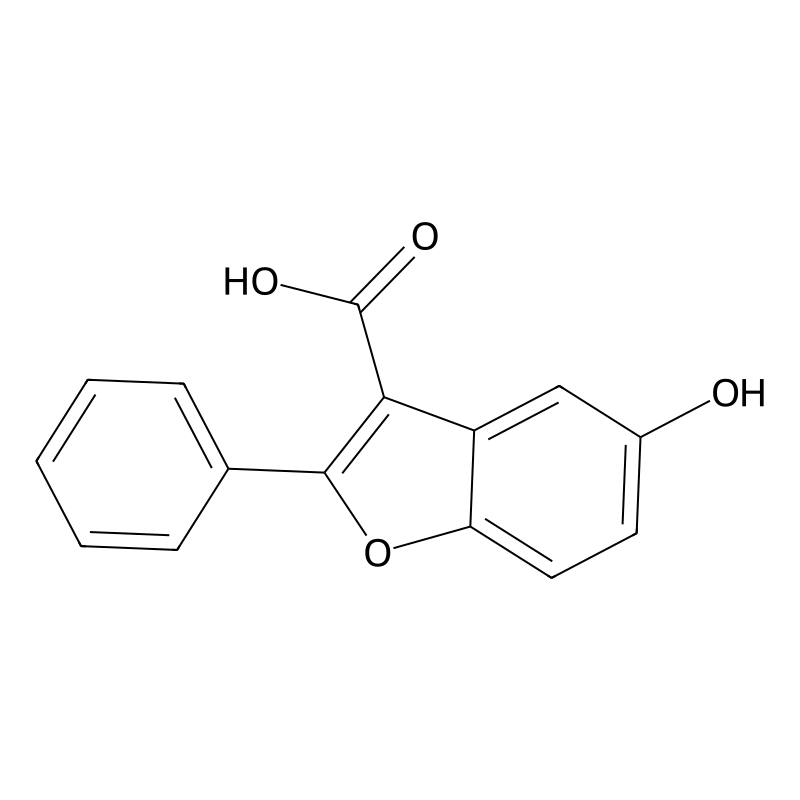

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, also known as 5-Hydroxy-2-phenylbenzofuran-3-carboxylic acid, is a heterocyclic organic compound classified under the benzofuran derivatives. Its molecular formula is C15H10O4, and it has a molecular weight of approximately 254.24 g/mol. The compound features a benzofuran core structure, which is characterized by a fused benzene and furan ring, along with hydroxyl and carboxylic acid functional groups that contribute to its chemical properties and potential biological activities .

The reactivity of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid can be attributed to its functional groups:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to participate in acid-base reactions.

- Esterification: This compound can react with alcohols to form esters, which may be useful in synthesizing derivatives with modified properties.

- Reduction: The hydroxyl group can undergo reduction under specific conditions, potentially leading to alcohol derivatives.

Further studies are needed to explore its reactivity in various synthetic pathways and its potential for forming more complex organic structures.

Research on the biological activity of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is limited but suggests potential pharmacological properties:

- Antioxidant Activity: Compounds with similar structures often exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Preliminary studies indicate that benzofuran derivatives may possess anti-inflammatory characteristics, warranting further exploration of this compound's potential therapeutic applications.

Further investigations are necessary to elucidate the specific biological mechanisms and efficacy of this compound in various biological systems.

Several synthetic routes have been proposed for the preparation of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid:

- Condensation Reactions: Starting from phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.

- Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the benzofuran structure followed by functionalization to introduce hydroxyl and carboxylic acid groups.

Research into optimizing these synthesis methods could enhance yield and purity while reducing environmental impact.

The potential applications of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid include:

- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.

- Antioxidant Agents: Its structural features suggest it might be effective in formulations aimed at combating oxidative stress.

Further research is essential to fully explore these applications and validate their practical utility.

Several compounds share structural similarities with 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | Contains an ethyl ester group | Potential for improved solubility |

| 6-Hydroxyflavone | Contains a flavonoid structure | Known for strong antioxidant activity |

| Benzofurans | General class of compounds | Diverse biological activities depending on substitutions |

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid stands out due to its unique combination of hydroxyl and carboxylic acid functional groups alongside the benzofuran core, which may confer distinct biological activities compared to other similar compounds.